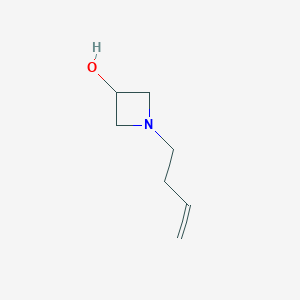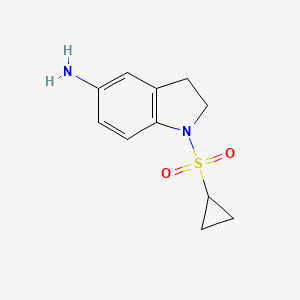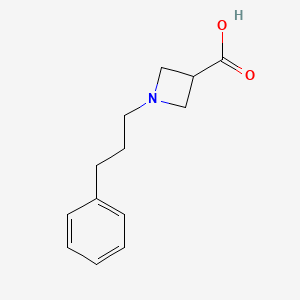
1-(4-Methoxyphenyl)piperazin-2-one hydrochloride
Overview
Description
1-(4-Methoxyphenyl)piperazin-2-one hydrochloride is a compound with the CAS Number: 1284247-69-3 . It has a molecular weight of 242.7 and is a solid in its physical form .
Molecular Structure Analysis
The InChI code for 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride is 1S/C11H14N2O2.ClH/c1-15-10-4-2-9 (3-5-10)13-7-6-12-8-11 (13)14;/h2-5,12H,6-8H2,1H3;1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
1-(4-Methoxyphenyl)piperazin-2-one hydrochloride is a solid . It has a molecular weight of 242.7 .Scientific Research Applications
Therapeutic Potential for Neurological Conditions
The compound has been identified as a significant target for various neurological conditions treatment . It has been compared with structurally similar arylpiperazine based alpha1-adrenergic receptors antagonists such as trazodone, naftopidil, and urapidil .
Alpha1-Adrenergic Receptor Antagonist
The compound has shown affinity in the range from 22 nM to 250 nM for alpha1-adrenergic receptors . This makes it a potential antagonist for these receptors, which could have therapeutic implications for conditions like cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
In Silico Docking and Molecular Dynamics Simulations
The compound has been used in in silico docking and molecular dynamics simulations . These studies, along with absorption, distribution, metabolism, and excretion (ADME) calculations, have identified promising lead compounds .
Functionalization of Pyrazolylvinyl Ketones
The compound has been used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . This reaction is a key step in the synthesis of many organic compounds.
Preparation of Cyclic Amine Substituted Tröger’s Base Derivatives
The compound has been used to prepare cyclic amine substituted Tröger’s base derivatives . These derivatives have potential applications in various fields of chemistry.
Preparation of Functionalized Bis (Mercaptoimidazolyl)borates
The compound has been used to prepare functionalized bis (mercaptoimidazolyl)borates by reacting with the activated ester, [(1-methyl-2-mercaptoimidazol-5-yl)carbonyl]succinimide . These borates have potential applications in the field of coordination chemistry.
Mechanism of Action
Target of Action
The primary target of 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied receptors . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
1-(4-Methoxyphenyl)piperazin-2-one hydrochloride interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders . The compound shows affinity in the range from 22 nM to 250 nM .
Biochemical Pathways
The interaction of 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride with the alpha1-adrenergic receptors affects the biochemical pathways associated with these receptors . These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are also associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The pharmacokinetic properties of 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride, including its absorption, distribution, metabolism, and excretion (ADME), have been studied . These properties are crucial in determining the bioavailability of the compound. The compound has been identified as a promising lead compound due to its acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride’s action are primarily related to its interaction with the alpha1-adrenergic receptors . By acting as a ligand for these receptors, the compound can influence various physiological processes, including the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
properties
IUPAC Name |
1-(4-methoxyphenyl)piperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-15-10-4-2-9(3-5-10)13-7-6-12-8-11(13)14;/h2-5,12H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFVDBRFZVSWQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCNCC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)piperazin-2-one hydrochloride | |
CAS RN |
1284247-69-3 | |
| Record name | 1-(4-methoxyphenyl)piperazin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469283.png)


![4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]-2-methylpyrimidine](/img/structure/B1469288.png)
![(1-cyclopropyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1469289.png)
![1-[(Cyclopentylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469292.png)
![1-[(Diethylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469294.png)


![1-[(4-Ethoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469297.png)
![1-[2-Chloro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine](/img/structure/B1469300.png)
![{[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1469301.png)
![4-[3-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidine](/img/structure/B1469304.png)
